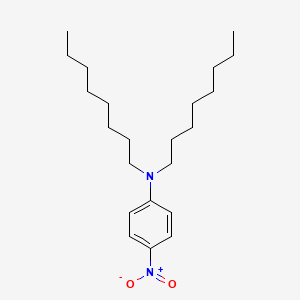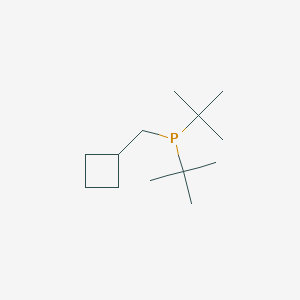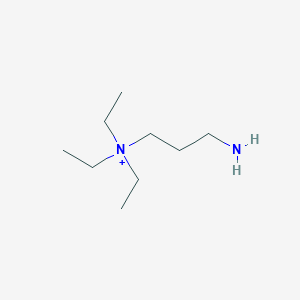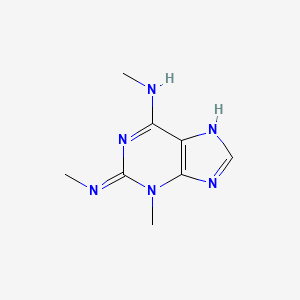
2,3-Dichloro-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorine atoms and a methyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
2,3-Dichloropropionyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,3-dichloropropanoic acid and methylamine.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dichloropropanoic acid and methylamine.
Reduction: Corresponding amine.
Aplicaciones Científicas De Investigación
2,3-Dichloro-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with proteins and nucleic acids, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-2-methylpropanamide
- N-methylpropanamide
- 2,3-Dichloro-N-cyclohexyl-2-methylpropanamide
Uniqueness
2,3-Dichloro-N-methylpropanamide is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties.
Propiedades
Número CAS |
105552-93-0 |
|---|---|
Fórmula molecular |
C4H7Cl2NO |
Peso molecular |
156.01 g/mol |
Nombre IUPAC |
2,3-dichloro-N-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-7-4(8)3(6)2-5/h3H,2H2,1H3,(H,7,8) |
Clave InChI |
IJODUKFWIYELHO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
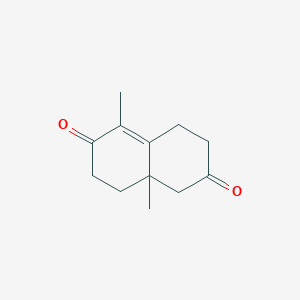
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

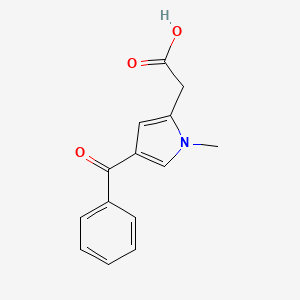
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
